4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a heterocyclic compound with significant interest in the scientific community due to its potential applications in medicinal chemistry. The molecular formula of this compound is C21H14N2OS, and it has a molecular weight of approximately 342.42 g/mol. The compound is typically characterized by a purity level of around 95%.
This compound belongs to the class of indeno-pyrimidines, which are known for their diverse biological activities. It features a naphthyl group attached to a thioxo-pyrimidine structure, making it a valuable target for synthetic organic chemistry and pharmacological studies.
The synthesis of 4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one can be achieved through various methods, including:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or vary based on the desired yield and purity.
The molecular structure of 4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one can be represented using various chemical notation systems:
InChI=1S/C21H14N2OS/c24-20-16-10-4-3-9-15(16)19-17(20)18(22-21(25)23-19)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,18H,(H2,22,23,25)
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC(=S)N3
These notations provide insight into the compound's connectivity and stereochemistry.
The compound's properties include:
This data is crucial for computational modeling and understanding its reactivity.
4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one can participate in various chemical reactions:
Technical details regarding reaction mechanisms often involve specific reagents or catalysts that facilitate these transformations.
Data from preliminary studies suggest that the compound may interact with specific biological targets through hydrogen bonding or π-stacking interactions due to its aromatic nature.
The physical properties of 4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one include:
Key chemical properties include:
These properties are essential for determining the compound's suitability in various applications.
This compound exhibits potential applications in various fields:
The ongoing research into this compound aims to elucidate its full therapeutic potential and mechanisms of action within biological systems.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5